Methyl (R)-2-amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoate
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Overview
Description
- It belongs to the class of herbicides and is specifically a proherbicide for the active herbicide haloxyfop-P .
- The compound’s R configuration is crucial for its biological activity.
Methyl ®-2-amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoate: is a chemical compound with the following IUPAC name: .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common method starts with the reaction of 2,4-dichlorophenol with 3-chloro-5-(trifluoromethyl)pyridine to form the intermediate 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid.
Reaction Conditions: Esterification of the intermediate with methanol yields the final compound.
Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including hydrolysis (to release the active herbicide), esterification, and nucleophilic substitution.
Common Reagents and Conditions: Methanol (for esterification), strong acids or bases (for hydrolysis), and nucleophiles (for substitution).
Major Products: The primary product is the methyl ester of haloxyfop-P, which is the active herbicide.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stability, and interactions with other molecules.
Biology: It may be used in plant biology studies to understand herbicide resistance mechanisms.
Medicine: Although not directly used in medicine, understanding its metabolism can inform drug design.
Industry: Its industrial applications include herbicide formulations and crop protection.
Mechanism of Action
Targets: The compound inhibits acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis.
Pathways: By disrupting lipid metabolism, it affects plant growth and development.
Comparison with Similar Compounds
Uniqueness: Its R configuration distinguishes it from other enantiomers.
Similar Compounds: Other herbicides in the haloxyfop family, such as and , share structural similarities.
Remember, this compound plays a crucial role in weed control and agricultural practices
Properties
Molecular Formula |
C10H11F3N2O2 |
---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-[5-(trifluoromethyl)pyridin-2-yl]propanoate |
InChI |
InChI=1S/C10H11F3N2O2/c1-17-9(16)8(14)4-7-3-2-6(5-15-7)10(11,12)13/h2-3,5,8H,4,14H2,1H3/t8-/m1/s1 |
InChI Key |
CPCNKPXMOYKANP-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=NC=C(C=C1)C(F)(F)F)N |
Canonical SMILES |
COC(=O)C(CC1=NC=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
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